2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a quinazoline ring, and a carboxamide group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The indole and quinazoline rings are aromatic, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the carboxamide group might be involved in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, and stability would be influenced by the functional groups present .Scientific Research Applications
Antimicrobial Activities
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial potential against a range of bacterial and fungal species. For instance, Patel et al. (2010) synthesized fluoroquinolone-based 4-thiazolidinones and evaluated them for antifungal and antibacterial activities, demonstrating the broad applicability of quinazoline compounds in combating microbial infections (Patel & Patel, 2010). Desai et al. (2011) developed a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which were screened for in vitro antibacterial and antifungal activities, underscoring the utility of quinazolinones as potential antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Synthesis and Characterization
The synthesis methodologies for quinazoline derivatives are diverse, enabling the creation of compounds with varied biological activities. Wu et al. (2009) explored the co-sensitization with near-IR absorbing cyanine dye to improve the photoelectric conversion of dye-sensitized solar cells, indicating the role of quinazoline derivatives in enhancing solar cell efficiency (Wu et al., 2009). This highlights the compound's potential utility beyond biomedical applications, extending into materials science and renewable energy.
Potential in Cancer Research
Quinazoline derivatives have also been investigated for their potential in cancer research. Mphahlele et al. (2018) synthesized indole-aminoquinazoline hybrids and evaluated them for cytotoxicity against various human cancer cell lines, revealing the significant anticancer potential of these compounds (Mphahlele et al., 2018). Such studies indicate the relevance of quinazoline compounds in the development of novel anticancer agents.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-N-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27FN4O3S/c1-18(2)13-14-32-28(37)19-7-12-23-26(15-19)34-30(35(29(23)38)21-10-8-20(31)9-11-21)39-17-27(36)24-16-33-25-6-4-3-5-22(24)25/h3-12,15-16,18,33H,13-14,17H2,1-2H3,(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPQQTNQFTVDTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CNC4=CC=CC=C43)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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